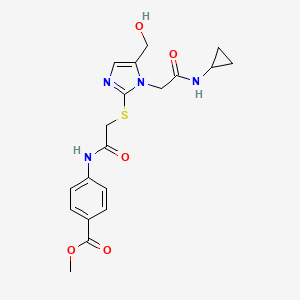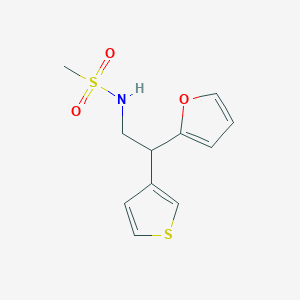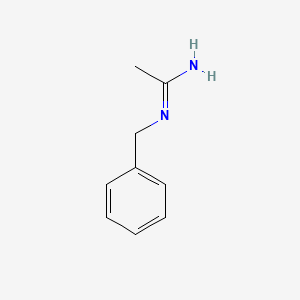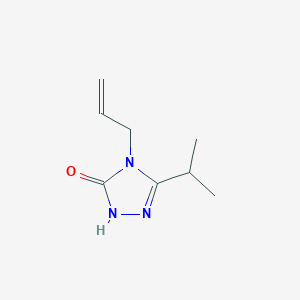![molecular formula C22H19N3O3S B2913944 4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898455-58-8](/img/structure/B2913944.png)
4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is commonly referred to as a sulfonamide compound and has been studied for its biological activity in various fields of research.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A novel series of derivatives containing both 4-quinazolone and sulfonamide moieties were synthesized, highlighting an efficient multi-step synthetic approach. These compounds demonstrated varied degrees of antimicrobial activity against several bacteria and fungi, underlining their potential as antimicrobial agents (S. Vanparia et al., 2013).
- Another study focused on the synthesis of quinazoline derivatives to explore their diuretic, antihypertensive, and anti-diabetic potential, with some compounds showing significant activity, indicating the versatility of this chemical structure in drug development (M. Rahman et al., 2014).
Structural and Luminescence Properties
- Research into the synthesis and properties of a new Schiff base ligand containing sulfanilamide and quinazolinone fragments, along with its metal complexes, revealed luminescence properties. This work contributes to the understanding of the structural and electronic properties of such compounds (L. Popov et al., 2017).
Antitumor Agents
- Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety were synthesized and evaluated for their in vitro antitumor activity. Several compounds demonstrated potency and efficacy, suggesting their potential as antitumor agents (S. Alqasoumi et al., 2010).
Catalysis and Chemical Behavior
- The reaction of N-(2-Chloromethylphenyl)benzenesulfonamides with N-benzylideneamines to form tetrahydroquinazoline derivatives via o-azaxylylene intermediates was studied, providing insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Giuseppe Cremonesi et al., 2010).
Novel Complexes and Luminescence
- A study on the synthesis of modified benzenesulfonamide acid and its employment in constructing new d10 metal complexes highlighted their structural characterization and investigated their luminescence and antibacterial properties, suggesting potential applications in materials science and antibacterial research (Xun Feng et al., 2021).
Future Directions
: 4-(2-Methyl-4-oxoquinazolin-3(4h)-yl)benzoic acid - MilliporeSigma : Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl … : Design, Synthesis, and Structure–Activity Relationships of … - Springer : 4-Hydroxy-2-quinolones: syntheses, reactions and fused … - Springer : [4-METHYL-N-[4-({(2E)-2-[(4-OXO-4H-CHROMEN-3-YL)METHYLENE]HYDRAZINO}CARBONYL)PHENYL]BENZENESULFONAMIDE - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldr
properties
IUPAC Name |
4-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-15-7-13-19(14-8-15)29(27,28)24-17-9-11-18(12-10-17)25-16(2)23-21-6-4-3-5-20(21)22(25)26/h3-14,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQOSDYCXWKQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2913861.png)
![N-(5-chloro-2-methoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2913863.png)
![3,5-dichloro-N-(2-propynyl)-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2913864.png)

![2-(3-methoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2913866.png)


![5-[(2,4-Dichlorophenoxy)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazole-3-thiol](/img/structure/B2913873.png)


![3-(2-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]propanamide](/img/structure/B2913879.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2913880.png)

